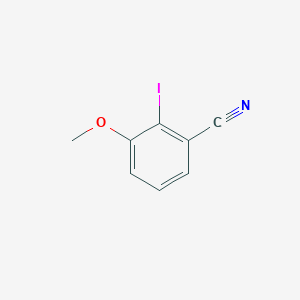

1-Boc-2-二甲基甲硅烷基-5-甲基-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aromatic Metamorphosis of Indoles into 1,2-Benzazaborins

Indoles are a fundamental class of aromatic compounds prevalent in natural products and pharmaceuticals. The transformation of indoles, particularly the endocyclic functionalization involving the cleavage of the C2-N bond, is a significant challenge due to the bond's aromaticity and strength. The study presents a novel approach to convert indoles into 1,2-benzazaborins through an "aromatic metamorphosis." This process involves a reductive ring-opening using lithium metal followed by trapping the resulting dianionic species with organoboronic esters. The creation of 1,2-azaborins, which are BN isosteres of benzene, is of high interest in both academic and industrial settings, and this new method could greatly enhance the chemistry surrounding these compounds .

Intermolecular Interactions in Crystal Structure of Indole Derivative

The synthesis of a new indole derivative was achieved through a condensation reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol. The resulting compound was characterized using various spectroscopic and thermal methods, and its structure was confirmed by X-ray single crystal diffraction. The analysis of the crystal structure through Hirshfeld surface and 2D fingerprint plots revealed the presence of short intermolecular interactions. The study also utilized DFT to compare the structures of the monomer and dimer forms with the experimental data. The electronic spectra were assigned based on TD-DFT results, and molecular orbital energy level diagrams were explored. Additionally, the molecular electrostatic potential map was used to identify electrophilic and nucleophilic regions, and the GIAO method helped compute and compare NMR chemical shifts. The compound exhibited good thermal stability up to 215°C .

Synthesis Analysis

The synthesis of indole derivatives in both studies involves complex reactions that lead to the formation of new compounds with potential applications in various fields. In the first study, the synthesis of 1,2-benzazaborins from indoles represents a significant advancement in the field of aromatic compound chemistry due to the difficulty in cleaving the C2-N bond of indoles . The second study's synthesis of an indole derivative through condensation reaction showcases the versatility of indoles in forming stable compounds with interesting intermolecular interactions .

Molecular Structure Analysis

The molecular structure of the indole derivatives was extensively analyzed in both studies. The first study did not provide detailed structural information about the 1,2-benzazaborins, but the transformation process suggests significant changes in the indole's aromatic system . In the second study, the crystal structure of the indole derivative was confirmed by X-ray diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis, providing a detailed understanding of the compound's molecular arrangement .

Chemical Reactions Analysis

The chemical reactions involved in both studies are complex and result in the formation of new compounds with unique properties. The "aromatic metamorphosis" of indoles into 1,2-benzazaborins involves a reductive ring-opening and subsequent trapping with organoboronic esters . The condensation reaction in the second study leads to the formation of a stable indole derivative with defined intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The first study did not detail the properties of the 1,2-benzazaborins, but their synthesis method implies potential stability and reactivity changes due to the insertion of boron into the indole ring . The second study provided a comprehensive analysis of the indole derivative's properties, including thermal stability, electronic spectra, molecular orbital contributions, and NMR chemical shifts, highlighting its stability and potential reactivity .

科学研究应用

催化和聚合

吲哚与全氟芳基硼烷反应形成 1:1 B-N 络合物,在催化中表现出巨大的潜力。这些络合物具有高酸性的 sp3 亚甲基,可作为产生甲基金属茂阳离子的有效质子源。基于吲哚的催化剂体系在乙烯/丙烯溶液共聚中显示出增强的稳定性和效率,突出了它们在聚合物化学中的效用 (Bonazza 等人,2004 年)。

功能化吲哚的合成

研究探索了在低熔点混合物中合成功能化吲哚,保留了 N-Boc 等敏感官能团。该方法能够在温和条件下创建吲哚啉和其他吲哚衍生物,展示了吲哚在有机合成中的适应性 (Gore 等人,2012 年)。

α-咔啉的形成

吲哚可以通过涉及酰化、Boc 保护和 6π-电环化反应的多步过程转化为 α-咔啉。该方法展示了吲哚在合成复杂杂环化合物中的多功能性 (Markey 等人,2013 年)。

新型衍生物的开发

吲哚与 2-喹啉基硼酸的反应产生吲哚取代的扭曲烷类衍生物。这些反应展示了吲哚在创建具有医药和有机化学潜在应用的新型结构中的潜力 (Rojas-Martín 等人,2013 年)。

药物中间体

吲哚衍生物已被合成作为药物开发中的中间体,例如 5-HT2C 受体激动剂。这突出了吲哚在合成生物活性化合物中的作用 (Peters 等人,2005 年)。

在 HIV 研究中的作用

合成甲基 5-氯-4-氟-1H-吲哚-2-羧酸盐作为 HIV 研究中磷吲哚抑制剂的关键中间体,例证了吲哚在抗病毒药物开发中的重要作用 (Mayes 等人,2010 年)。

安全和危害

属性

InChI |

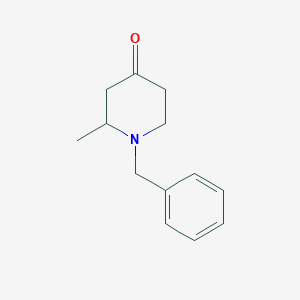

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-dimethylsilanyl-5-methyl-indole | |

CAS RN |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)